Imidazo[1,2-A]pyridine-7-methanol chemical properties
Imidazo[1,2-A]pyridine-7-methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-A]pyridine-7-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1] Its unique electronic structure and synthetic accessibility have made it a focal point in medicinal chemistry for decades. This bicyclic 5,6-fused heterocycle is present in several commercially available drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (for acute heart failure).[1][2] The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridine-7-methanol (CAS No. 342613-80-3), a key derivative that serves as a versatile building block in the synthesis of novel therapeutics and functional materials. The hydroxymethyl group at the 7-position offers a reactive handle for introducing diverse functionalities, making this compound particularly valuable for developing libraries of new chemical entities. We will delve into its core chemical properties, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental context.
Physicochemical and Spectral Properties
Understanding the fundamental physicochemical and spectral properties of Imidazo[1,2-a]pyridine-7-methanol is critical for its effective use in research and development. These properties dictate its behavior in various solvents and analytical systems.
Physicochemical Data
The key physicochemical properties are summarized in the table below. While specific experimental data for the 7-methanol isomer is not always available in public literature, data for closely related isomers and the parent scaffold provide reliable estimates.
| Property | Value / Description | Source |
| CAS Number | 342613-80-3 | [3] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid. | Inferred from related compounds[4] |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and chlorinated solvents like dichloromethane. | Inferred from related compounds[3] |
| pKa | The imidazo[1,2-a]pyridine core is basic due to the nitrogen atoms. The pKa of the parent scaffold is around 6.8. The methanol group has a predicted pKa around 13-14. | [3][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C. | [3] |
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Imidazo[1,2-a]pyridine-7-methanol.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The aromatic protons on the pyridine and imidazole rings typically appear in the δ 7.0-8.5 ppm region. The methylene protons of the -CH₂OH group would present as a singlet or a doublet (if coupled) around δ 4.5-5.0 ppm, and the hydroxyl proton would appear as a broad singlet whose position is dependent on solvent and concentration.[6][7]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons resonate in the δ 110-150 ppm range, while the methylene carbon of the -CH₂OH group is expected to appear further upfield, typically around δ 60-65 ppm.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings appear around 3000-3100 cm⁻¹, and C=C/C=N stretching vibrations are observed in the 1400-1650 cm⁻¹ region.
-
Mass Spectrometry (MS) : In mass spectrometry (ESI+), the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 149.17.[8]
Synthesis and Methodologies
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies
Several robust methods exist for constructing the imidazo[1,2-a]pyridine ring system:
-
Condensation with α-Halocarbonyls : This is a classical and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[9]
-
Multicomponent Reactions (MCRs) : Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction provide a highly efficient, one-pot approach to assembling substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11]
-
Metal-Catalyzed Cyclizations : Modern methods often employ transition metals (e.g., copper, palladium) to catalyze the cyclization process, sometimes via C-H activation pathways, offering high yields and functional group tolerance.[12][13] A rapid, metal-free synthesis under aqueous conditions has also been reported, highlighting a green chemistry approach.[9]
Workflow for the Synthesis of Imidazo[1,2-a]pyridine-7-methanol
A plausible synthetic route to the title compound involves starting with a pre-functionalized aminopyridine. The synthesis begins with 2-amino-4-(hydroxymethyl)pyridine, which is then cyclized.
Caption: A potential two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a general, environmentally friendly procedure for imidazo[1,2-a]pyridine synthesis.[9]
Objective: To synthesize Imidazo[1,2-a]pyridine-7-methanol via cycloisomerization.
Materials:
-
2-Amino-4-(hydroxymethyl)pyridine
-
Propargyl bromide (80% in toluene)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of the N-propargyl Pyridinium Intermediate:
-
In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent like acetonitrile.
-
Slowly add propargyl bromide (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Collect the solid by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.
-
-
NaOH-Promoted Cycloisomerization:
-
Prepare a 1 M aqueous solution of NaOH.
-
To a vigorously stirred solution of the N-propargyl pyridinium bromide intermediate (1.0 eq) in deionized water, add the 1 M NaOH solution (1.0-1.2 eq) dropwise at room temperature.
-
The reaction is typically rapid, often completing within minutes, indicated by the formation of a suspension or oily product.[9]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Imidazo[1,2-a]pyridine-7-methanol.
-
Chemical Reactivity and Derivatization
The reactivity of Imidazo[1,2-a]pyridine-7-methanol is governed by two main features: the electron-rich heterocyclic core and the primary alcohol functional group.
Reactivity of the Heterocyclic Core
The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and thus the most common site for functionalization.[1] However, functionalization can also be directed to other positions (C2, C5, C6, C7, C8) depending on the reaction conditions and directing groups.[14]
Reactivity of the 7-Hydroxymethyl Group
The -CH₂OH group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogues.
Caption: Key chemical transformations of the hydroxymethyl group.
-
Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidation (e.g., with KMnO₄) can yield the carboxylic acid.[15]
-
Esterification and Etherification : The hydroxyl group readily reacts with acyl chlorides or anhydrides in the presence of a base to form esters. It can also be converted to an ether via Williamson ether synthesis.
-
Conversion to Halides : Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding halide (e.g., 7-(chloromethyl)imidazo[1,2-a]pyridine), which is a highly reactive intermediate for nucleophilic substitution reactions.
Protocol: Oxidation to Imidazo[1,2-a]pyridine-7-carbaldehyde
Objective: To synthesize the aldehyde derivative, a key intermediate for reductive amination and other C-C bond-forming reactions.
Materials:
-
Imidazo[1,2-a]pyridine-7-methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Imidazo[1,2-a]pyridine-7-methanol (1.0 eq) in anhydrous DCM.
-
Add the mild oxidizing agent (e.g., PCC, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.
-
Wash the filter pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde product by column chromatography on silica gel to obtain the pure Imidazo[1,2-a]pyridine-7-carbaldehyde.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery due to its broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][2][16][17]
-
Scaffold for Medicinal Chemistry : Imidazo[1,2-a]pyridine-7-methanol is a strategic starting point for creating new drugs. The 7-position substituent can interact with specific pockets in biological targets. The methanol group can be elaborated into amides, ethers, and other functional groups to explore structure-activity relationships (SAR). For example, derivatives have been developed as potent inhibitors of platelet-derived growth factor receptor (PDGFR) and as potential agents against tuberculosis by targeting ATP synthase.[2][18] Recently, the scaffold has also been explored for developing covalent inhibitors for treating intractable cancers.[19]
-
Fluorescent Probes and Materials : The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines often imparts fluorescent properties.[20] Substituents can modulate the absorption and emission wavelengths. The 7-methanol derivative can be used to anchor the fluorophore to other molecules or materials, making it a candidate for applications in biological imaging, chemical sensing, and as emitters in organic light-emitting diodes (OLEDs).[11][20]
Safety and Handling
Proper handling of Imidazo[1,2-a]pyridine-7-methanol is essential in a laboratory setting. The following information is based on safety data for the parent compound and closely related derivatives.[21][22][23]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[21]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
GHS Hazard Information (Anticipated)
Based on data for related imidazo[1,2-a]pyridine derivatives, the following classifications are likely.[22][24]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Conclusion
Imidazo[1,2-a]pyridine-7-methanol is a compound of significant value for chemical and pharmaceutical research. Its well-defined physicochemical properties, versatile reactivity, and accessible synthesis routes make it an ideal building block for the creation of novel molecules. The strategic placement of the hydroxymethyl group on the privileged imidazo[1,2-a]pyridine scaffold provides a gateway to new libraries of compounds with potential applications ranging from targeted cancer therapies to advanced functional materials. This guide serves as a foundational resource for scientists looking to harness the full potential of this important chemical intermediate.
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